molecular formula C18H20N4S B1440088 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide CAS No. 1260985-72-5

2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide

Cat. No.: B1440088
CAS No.: 1260985-72-5
M. Wt: 324.4 g/mol
InChI Key: NRSCREOEOMAPEG-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide, or more commonly known as DMT, is a naturally occurring psychedelic compound that is found in many plants and animals, including humans. DMT has been used by indigenous cultures for centuries for spiritual and medicinal purposes. It is a powerful hallucinogenic drug that has gained popularity in recent years due to its ability to produce intense, short-lived psychedelic experiences.

Scientific Research Applications

Structural Diversity and Synthesis

  • Alkylation and Ring Closure Reactions : The use of ketonic Mannich bases, similar in structure to 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide, has been explored for generating a structurally diverse library of compounds. These bases react with various substrates, leading to the formation of dithiocarbamates, thioethers, and other complex compounds (Roman, 2013).

Synthesis of Heterocyclic Compounds

  • Microwave-mediated Synthesis : The compound has been utilized in the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and materials science (Darweesh et al., 2016).

Interaction with Metal Complexes

  • Coordination with Tungsten Carbonyl : A study demonstrated the interaction of a propanedithioamide derivative, which is structurally related, with tungsten carbonyl. This interaction led to the formation of a bis(chelate) tungsten complex, highlighting potential applications in coordination chemistry and catalysis (Xie et al., 2016).

Photophysical Properties

  • Spectroscopic Studies : The photophysical properties of derivatives of this compound have been studied, showing their dependence on solvent polarity and electronic nature of substituents. These studies are crucial for applications in materials science, particularly in the field of luminescent materials (Rurack et al., 2000).

Corrosion Inhibition

  • Application in Corrosion Science : Benzothiazole derivatives, which are structurally similar, have been synthesized and studied for their efficiency as corrosion inhibitors for carbon steel in acidic environments. These studies are vital for industrial applications, particularly in protecting metal surfaces (Hu et al., 2016).

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-22(2)13-9-7-12(8-10-13)11-14(17(19)23)18-20-15-5-3-4-6-16(15)21-18/h3-10,14H,11H2,1-2H3,(H2,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCREOEOMAPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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